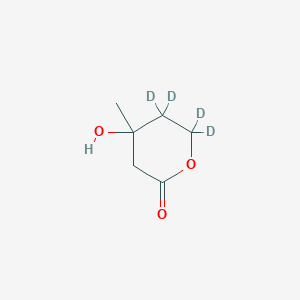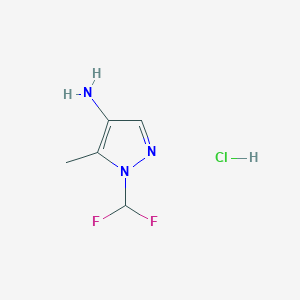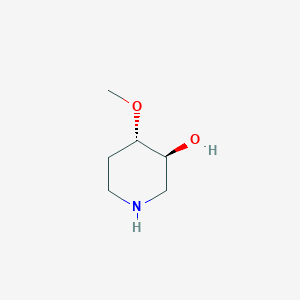![molecular formula C10H13ClN2O4 B1433941 2-[(Carboxymethyl)(pyridin-3-ylmethyl)amino]acetic acid hydrochloride CAS No. 1803611-67-7](/img/structure/B1433941.png)
2-[(Carboxymethyl)(pyridin-3-ylmethyl)amino]acetic acid hydrochloride
Descripción general
Descripción
2-[(Carboxymethyl)(pyridin-3-ylmethyl)amino]acetic acid hydrochloride is a chemical compound with the molecular formula C10H12N2O4Cl. It is a derivative of glycine, where the amino group is substituted with a pyridin-3-ylmethyl group and a carboxymethyl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with glycine and pyridin-3-ylmethylamine.
Reaction Steps: The amino group of glycine is first activated, followed by the introduction of the pyridin-3-ylmethyl group. The resulting compound is then treated with chloroacetic acid to introduce the carboxymethyl group.
Reaction Conditions: The reactions are usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The pH and temperature are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: The compound is produced in batches using large reactors. The process involves multiple stages, including purification and crystallization.
Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for analysis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the carboxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and sodium hypochlorite (NaOCl) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones are common products.
Reduction Products: Alcohols and amines are typically formed.
Substitution Products: Amides, esters, and ethers are often the result of substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a ligand in biochemical studies, helping to understand protein interactions and enzyme activities. Medicine: Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds, while the pyridin-3-ylmethyl group can engage in pi-pi interactions. These interactions can modulate biological processes and pathways, leading to the desired effects.
Comparación Con Compuestos Similares
Glycine derivatives: Other glycine derivatives with different substituents.
Pyridine derivatives: Compounds containing pyridine rings with various functional groups.
Carboxylic acid derivatives: Compounds with carboxylic acid groups and different substituents.
Uniqueness: 2-[(Carboxymethyl)(pyridin-3-ylmethyl)amino]acetic acid hydrochloride is unique due to its combination of a carboxymethyl group and a pyridin-3-ylmethyl group, which provides distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-[carboxymethyl(pyridin-3-ylmethyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c13-9(14)6-12(7-10(15)16)5-8-2-1-3-11-4-8;/h1-4H,5-7H2,(H,13,14)(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGVFEMCNLKTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CC(=O)O)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(trifluoromethyl)cyclopropyl]benzoic acid](/img/structure/B1433858.png)

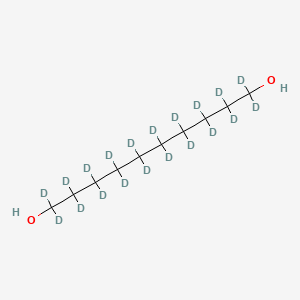
![(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1433863.png)
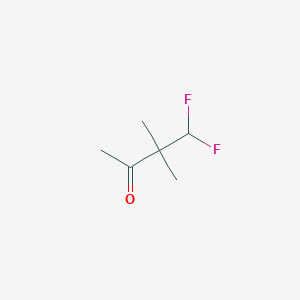
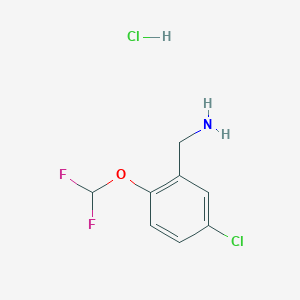
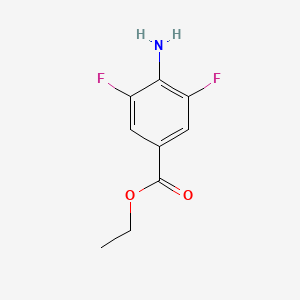
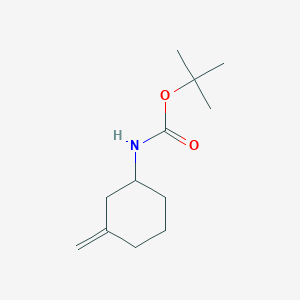
![(1S,11R,13R)-5-methoxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxylic acid](/img/structure/B1433872.png)

